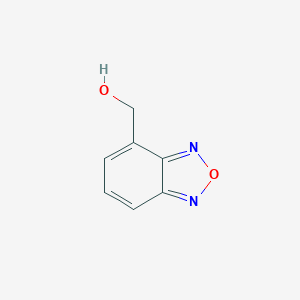

2,1,3-Benzoxadiazol-4-ylmethanol

Description

Properties

IUPAC Name |

2,1,3-benzoxadiazol-4-ylmethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O2/c10-4-5-2-1-3-6-7(5)9-11-8-6/h1-3,10H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKDMFOBEJCALFD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NON=C2C(=C1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00383587 | |

| Record name | 2,1,3-benzoxadiazol-4-ylmethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00383587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175609-19-5 | |

| Record name | 2,1,3-benzoxadiazol-4-ylmethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00383587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2,1,3-Benzoxadiazol-4-ylmethanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 2,1,3-benzoxadiazole scaffold is a cornerstone in medicinal chemistry and materials science, with its derivatives exhibiting a wide array of biological activities and unique photophysical properties.[1] This technical guide provides a comprehensive overview of the synthesis and characterization of a key derivative, 2,1,3-Benzoxadiazol-4-ylmethanol (CAS 175609-19-5).[2] This compound serves as a valuable building block for the development of novel therapeutic agents and functional materials. The guide details a robust synthetic pathway, from the foundational 2,1,3-benzoxadiazole to the target alcohol, and outlines the essential analytical techniques for its thorough characterization.

Introduction: The Significance of the 2,1,3-Benzoxadiazole Moiety

The 2,1,3-benzoxadiazole, also known as benzofurazan, is a bicyclic heterocyclic system that has garnered significant attention in the scientific community. Its unique electronic properties, arising from the fusion of a benzene ring with an electron-deficient oxadiazole ring, impart a range of interesting characteristics to its derivatives. These compounds have been explored for their potential as anticancer, antimicrobial, and anti-inflammatory agents.[1][3] Furthermore, the inherent fluorescence of many benzoxadiazole derivatives makes them valuable as probes in biological imaging and as components in organic electronics.[4][5] The introduction of a hydroxymethyl group at the 4-position of the benzoxadiazole ring, as in this compound, provides a reactive handle for further molecular elaboration, making it a key intermediate in the synthesis of more complex molecules.

Synthetic Pathway: A Two-Step Approach to this compound

The synthesis of this compound is most effectively achieved through a two-step process starting from the readily available 2,1,3-benzoxadiazole. This strategy involves the introduction of a formyl group at the 4-position, followed by its selective reduction to the corresponding alcohol.

Diagram of the Synthetic Workflow

Caption: Synthetic route to this compound.

Part 1: Synthesis of the Precursor, 2,1,3-Benzoxadiazole

The synthesis of the starting material, 2,1,3-benzoxadiazole, is a well-established procedure that begins with the cyclization of 2-nitroaniline.[5]

Experimental Protocol:

-

Step 1a: Synthesis of 2,1,3-Benzoxadiazole-1-oxide: In a suitable reaction vessel, 2-nitroaniline is treated with a strong oxidizing agent, such as sodium hypochlorite, in a basic medium. A phase-transfer catalyst, like tetrabutylammonium bromide, can be employed to facilitate the reaction between the aqueous and organic phases. The reaction is typically stirred at room temperature for several hours.

-

Step 1b: Reduction to 2,1,3-Benzoxadiazole: The resulting 2,1,3-Benzoxadiazole-1-oxide is then reduced to the desired benzoxadiazole. A common and effective method for this transformation is the use of triphenylphosphine in a solvent like toluene, heated at reflux.

-

Purification: The crude product is purified by column chromatography on silica gel to yield pure 2,1,3-benzoxadiazole.

Part 2: Formylation of 2,1,3-Benzoxadiazole

The introduction of a formyl group at the 4-position of the benzoxadiazole ring can be achieved through electrophilic aromatic substitution. While a specific protocol for the formylation of 2,1,3-benzoxadiazole is not extensively reported, methods such as the Vilsmeier-Haack or Duff reaction are plausible approaches. The Vilsmeier-Haack reaction, using a mixture of phosphorus oxychloride and dimethylformamide, is a standard method for the formylation of electron-rich aromatic and heterocyclic compounds.

Proposed Experimental Protocol (Vilsmeier-Haack Formylation):

-

To a solution of 2,1,3-benzoxadiazole in a suitable solvent, such as 1,2-dichloroethane, the Vilsmeier reagent (prepared from phosphorus oxychloride and dimethylformamide) is added at a controlled temperature, typically 0 °C.

-

The reaction mixture is then heated to promote the formylation reaction.

-

Upon completion, the reaction is quenched with an aqueous solution of a base, such as sodium acetate.

-

The product, 2,1,3-benzoxadiazole-4-carbaldehyde, is extracted with an organic solvent and purified by column chromatography.

Part 3: Reduction to this compound

The final step in the synthesis is the selective reduction of the aldehyde functionality to a primary alcohol. Sodium borohydride (NaBH₄) is an ideal reagent for this transformation due to its mild nature and high selectivity for aldehydes and ketones over other functional groups.[1][3]

Experimental Protocol:

-

2,1,3-Benzoxadiazole-4-carbaldehyde is dissolved in a protic solvent, typically methanol or ethanol.

-

The solution is cooled in an ice bath, and sodium borohydride is added portion-wise. The use of a protic solvent is crucial as it participates in the reaction mechanism.[6]

-

The reaction is stirred at low temperature and then allowed to warm to room temperature until the starting material is consumed, as monitored by thin-layer chromatography.

-

The reaction is quenched by the careful addition of water or a dilute acid.

-

The product, this compound, is then extracted with an appropriate organic solvent, dried, and the solvent is removed under reduced pressure. Further purification can be achieved by recrystallization or column chromatography.

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. A combination of spectroscopic and physical methods should be employed.

Diagram of the Characterization Workflow

Caption: Analytical workflow for the characterization of this compound.

Physicochemical Properties:

| Property | Value | Source |

| CAS Number | 175609-19-5 | [2] |

| Molecular Formula | C₇H₆N₂O₂ | [2] |

| Molecular Weight | 150.14 g/mol | [2] |

| Appearance | Expected to be a solid | - |

| Melting Point | Not reported, to be determined experimentally | - |

Spectroscopic Data (Expected):

-

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy: The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons on the benzoxadiazole ring, a singlet for the methylene protons of the CH₂OH group, and a broad singlet for the hydroxyl proton. The chemical shifts and coupling patterns of the aromatic protons will be indicative of the 4-substitution pattern.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy: The ¹³C NMR spectrum will display signals for the seven carbon atoms in the molecule. The carbon of the methylene group (CH₂OH) is expected to resonate in the range of 60-70 ppm, while the aromatic carbons will appear in the downfield region.

-

IR (Infrared) Spectroscopy: The IR spectrum should exhibit a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol. Characteristic peaks for the aromatic C-H and C=C stretching vibrations will also be present.

-

MS (Mass Spectrometry): Mass spectrometry will be used to determine the molecular weight of the compound. The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of this compound (150.14 m/z).

Conclusion and Future Perspectives

This technical guide has outlined a reliable and practical approach for the synthesis and characterization of this compound. The presented protocols, grounded in established chemical principles, provide a clear pathway for researchers to access this valuable chemical intermediate. The versatility of the hydroxymethyl group opens up numerous possibilities for the further derivatization of the 2,1,3-benzoxadiazole scaffold, enabling the exploration of new chemical space in the quest for novel drugs and advanced materials. The detailed characterization workflow ensures the unambiguous identification and quality control of the synthesized compound, which is paramount for its application in subsequent research and development endeavors.

References

-

Turella, P., et al. (2005). 7-Nitro-2,1,3-benzoxadiazole derivatives, a new class of suicide inhibitors for glutathione S-transferases. Mechanism of action of potential anticancer drugs. PubMed. Retrieved from [Link]

-

Frizon, T. E. A., et al. (2020). Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study. Frontiers in Chemistry. Retrieved from [Link]

-

Frizon, T. E. A., et al. (2020). Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study. National Institutes of Health. Retrieved from [Link]

-

Common Organic Chemistry. (n.d.). Sodium Borohydride. Retrieved from [Link]

-

Chemguide. (n.d.). Reduction of carbonyl compounds using sodium tetrahydridoborate. Retrieved from [Link]

-

Matrix Fine Chemicals. (n.d.). (2,1,3-BENZOXADIAZOL-4-YL)METHANOL | CAS 175609-19-5. Retrieved from [Link]

Sources

- 1. Sodium Borohydride [commonorganicchemistry.com]

- 2. (2,1,3-BENZOXADIAZOL-4-YL)METHANOL | CAS 175609-19-5 [matrix-fine-chemicals.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. researchgate.net [researchgate.net]

- 5. Frontiers | Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study [frontiersin.org]

- 6. chemguide.co.uk [chemguide.co.uk]

An In-depth Technical Guide to 2,1,3-Benzoxadiazol-4-ylmethanol: Structure, Properties, and Synthetic Strategies

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Emergence of the Benzoxadiazole Scaffold in Medicinal Chemistry

The 2,1,3-benzoxadiazole, also known as benzofurazan, represents a privileged heterocyclic scaffold in modern drug discovery. Its unique electronic properties and compact, rigid structure make it an attractive building block for the design of novel therapeutic agents and molecular probes. While much of the research has focused on substituted derivatives, particularly in the 7-position, a thorough understanding of the core functionalities is paramount for further innovation. This technical guide provides a comprehensive overview of 2,1,3-Benzoxadiazol-4-ylmethanol, a key derivative featuring a reactive hydroxymethyl group, offering a gateway for diverse chemical modifications. We will delve into its chemical structure, physicochemical properties, plausible synthetic routes, and the broader context of its potential applications in medicinal chemistry.

I. Core Chemical Identity and Physicochemical Profile

This compound is a bicyclic aromatic compound featuring a benzene ring fused to an oxadiazole ring, with a hydroxymethyl substituent at the 4-position.

Chemical Structure:

This seemingly simple structure possesses a unique arrangement of heteroatoms that dictates its chemical behavior and potential biological interactions.

Physicochemical Data Summary

| Property | Value (Experimental or Predicted) | Source/Method |

| CAS Number | 175609-19-5 | [Matrix Fine Chemicals, Thermo Scientific Chemicals][1][2] |

| Molecular Formula | C₇H₆N₂O₂ | [Matrix Fine Chemicals, Thermo Scientific Chemicals][1][2] |

| Molecular Weight | 150.14 g/mol | [Thermo Scientific Chemicals][2] |

| Appearance | Likely a solid at room temperature. | Inferred from related benzoxadiazole compounds. |

| Melting Point | Predicted: 100-130 °C | Estimation based on related structures. For example, 2,1,3-benzoxadiazole has a melting point of 69 °C[2]. The addition of a polar hydroxymethyl group would be expected to increase the melting point due to hydrogen bonding. |

| Boiling Point | Predicted: >300 °C (decomposes) | High boiling point is expected due to the aromatic nature and hydrogen bonding capability. Decomposition at higher temperatures is common for such heterocyclic compounds[3]. |

| Solubility | Predicted: - Soluble: Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF)- Likely Soluble: Methanol, Ethanol- Sparingly Soluble: Acetone, Dichloromethane (DCM)- Slightly to Sparingly Soluble: Water | Based on the solubility profile of a related compound, 2,1,3-Benzothiadiazole-4-carboxylic acid, which is soluble in polar aprotic solvents like DMSO[1][4]. The hydroxymethyl group will contribute to some water solubility. |

| pKa | Predicted: - Acidic (alcohol): ~14-15- Basic (oxadiazole nitrogens): Very weakly basic, likely pKa < 1 | The alcoholic proton will have a pKa similar to other benzylic alcohols. The nitrogen atoms in the oxadiazole ring are generally not basic due to the delocalization of their lone pairs within the aromatic system. |

| LogP (XLogP3) | Predicted: ~1.0 - 1.5 | This predicted value suggests moderate lipophilicity, indicating a reasonable balance between aqueous and lipid solubility, a desirable trait for potential drug candidates. |

| Purity | Commercially available at ≥97% | [Thermo Scientific Chemicals][2] |

II. Strategic Synthesis of the Benzoxadiazole Core

The synthesis of 2,1,3-benzoxadiazole derivatives typically proceeds through the construction of the heterocyclic ring from an appropriately substituted benzene precursor. A plausible and commonly employed route to this compound is a multi-step process starting from a substituted o-nitroaniline.

Proposed Synthetic Pathway

The following diagram illustrates a strategic pathway for the synthesis of this compound. This pathway is constructed based on established methodologies for the synthesis of related benzoxadiazole derivatives[2][3][5].

Sources

- 1. Cytotoxicity of Benzofuran-Containing Simplified Viniferin Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study [frontiersin.org]

- 3. Synthesis and biological evaluation of a new series of benzofuran-1,3,4-oxadiazole containing 1,2,3-triazole-acetamides as potential α-glucosidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Novel Antitumor Agents Based on Fluorescent Benzofurazan Derivatives and Mesoporous Silica - PMC [pmc.ncbi.nlm.nih.gov]

Discovery of novel 2,1,3-Benzoxadiazole derivatives

An In-Depth Technical Guide to the Discovery of Novel 2,1,3-Benzoxadiazole Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 2,1,3-benzoxadiazole, also known as benzofurazan, represents a heterocyclic scaffold of profound significance in the realms of medicinal chemistry and materials science.[1] Its derivatives are distinguished by a wide spectrum of biological activities, including notable anticancer and antimicrobial properties, and are increasingly utilized as sophisticated fluorescent probes and components in organic electronics.[1][2][3] This guide provides a comprehensive exploration of the methodologies and strategic considerations integral to the discovery and development of novel 2,1,3-benzoxadiazole derivatives. We will traverse the entire discovery pipeline, from foundational synthetic strategies and detailed characterization protocols to the application of computational chemistry for rational design. The ensuing discussion is grounded in field-proven insights, emphasizing the causality behind experimental choices to equip researchers with the knowledge to innovate within this promising chemical space.

Foundational Synthesis of the 2,1,3-Benzoxadiazole Core

The versatility of the 2,1,3-benzoxadiazole scaffold begins with its accessible synthesis. A robust and frequently employed pathway starts from 2-nitroaniline, proceeding through a cyclization and subsequent reduction. This approach provides a reliable route to the core structure, which can then be functionalized to generate a diverse library of derivatives.

The causality behind this two-step process is rooted in efficiency and control. The initial cyclization to the N-oxide intermediate is a high-yield reaction, and its subsequent reduction to the final benzoxadiazole core is typically clean, facilitating purification.[4] This modularity is crucial for downstream derivatization efforts.

Experimental Protocol: Synthesis of 2,1,3-Benzoxadiazole (7)

Step 1: Synthesis of 2,1,3-Benzoxadiazole-1-oxide (6) [4][5]

-

To a 500-mL flask, add 2-nitroaniline (9.0 g, 6.5 mmol), tetrabutylammonium bromide (TBAB) (0.3 g, 1.1 mmol), diethyl ether (60 mL), and a 50% wt. KOH solution (7 mL).

-

Stir the mixture vigorously to ensure proper phase transfer catalysis by TBAB.

-

Add sodium hypochlorite solution (130 mL, >10% activated chlorine) dropwise to the stirring mixture at room temperature. The exotherm should be managed to maintain a steady reaction rate.

-

Continue stirring at room temperature for 7 hours.

-

Following the reaction period, transfer the mixture to a separatory funnel. Separate the organic layer.

-

Extract the aqueous layer with dichloromethane (CH₂Cl₂) (3 x 100 mL) to recover any remaining product.

-

Combine all organic layers and evaporate the solvent under reduced pressure to yield the yellow solid product, 2,1,3-benzoxadiazole-1-oxide (6), which can often be used without further purification.

Step 2: Synthesis of 2,1,3-Benzoxadiazole (7) [4][5]

-

In a 250-mL flask, combine the crude 2,1,3-benzoxadiazole-1-oxide (6) (1.7 g, 13 mmol), triphenylphosphine (4.0 g, 15 mmol), and toluene (150 mL).

-

Reflux the mixture for 3 hours. The triphenylphosphine acts as an oxygen scavenger, reducing the N-oxide.

-

After cooling to room temperature, filter the mixture to remove triphenylphosphine oxide.

-

Evaporate the solvent from the filtrate to obtain the crude product.

-

Purify the material via silica gel chromatography using dichloromethane as the eluent to afford 2,1,3-benzoxadiazole (7) as a pure yellow solid.

Advanced Derivatization Strategies

With the core synthesized, strategic derivatization is employed to modulate the compound's physicochemical and biological properties. A key strategy involves selective bromination at the 4 and 7 positions of the benzoxadiazole ring.[4] This step is critical as it installs reactive handles for subsequent cross-coupling reactions, such as the Sonogashira coupling.[4] This reaction allows for the introduction of various aryl acetylene moieties, effectively extending the π-conjugated system and creating D-π-A-π-D (Donor-π-Acceptor-π-Donor) structures.[5][6] This structural motif is fundamental to tuning the compound's photophysical properties, such as absorption and emission wavelengths, for applications in fluorescence imaging and materials science.[5][7][8]

Comprehensive Physicochemical Characterization

A newly synthesized derivative is a mere curiosity until rigorously characterized. A multi-faceted analytical approach is essential to confirm its structure and elucidate its electronic and photophysical properties.

-

Structural Verification: Standard techniques including Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are employed to provide an unambiguous confirmation of the chemical structure.[4]

-

Photophysical Analysis: The unique fluorescent properties of these derivatives are a major focus.

-

UV-Visible Absorption and Fluorescence Spectroscopy: These techniques reveal the wavelengths of maximum absorption and emission. Derivatives often absorb in the visible region (~419 nm) and exhibit strong, solvent-dependent fluorescence.[5][6][9] The difference between these maxima, known as the Stokes' shift, is often large for these compounds due to an intramolecular charge transfer (ICT) excited state.[5][6]

-

Quantum Yield Measurement: The fluorescence quantum yield (ΦF) quantifies the efficiency of the emission process. Notably, 2,1,3-benzoxadiazole derivatives can exhibit significantly higher quantum yields compared to their analogous 2,1,3-benzothiadiazole (BTD) counterparts, making them superior candidates for bright fluorescent probes.[7]

-

-

Electrochemical Analysis: Cyclic voltammetry is used to probe the molecule's electronic landscape, determining the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). These values are used to calculate the electrochemical band gap, which shows a strong correlation with the optical band gap derived from spectroscopy.[5][6][9]

-

Thermal Stability: Thermogravimetric Analysis (TGA) is performed to assess the compound's stability at elevated temperatures, a critical parameter for applications in organic electronics.[5][6][9]

Table 1: Representative Physicochemical Data for Novel Derivatives

| Property | Typical Value Range | Significance |

| Max Absorption (λ_abs) | ~419 - 437 nm[5][8] | Determines the optimal excitation wavelength. |

| Max Emission (λ_em) | ~502 - 590 nm (bluish-green to yellow)[7][10] | Defines the color of fluorescence. |

| Stokes' Shift | ~3,779 cm⁻¹[5][6] | A large shift is desirable to minimize self-absorption. |

| Quantum Yield (ΦF) | 0.30 - 0.54[7] | High values indicate bright fluorescence. |

| Electrochemical Band Gap | 2.48 - 2.70 eV[5][6][9] | Correlates with electronic and optical properties. |

| Thermal Degradation Temp. | >300 °C[5][6][9] | Indicates high stability for material applications. |

Rational Design Through Computational Modeling

Modern drug and materials discovery heavily leverages in silico techniques to predict molecular properties, thereby saving significant time and resources.[1] Theoretical studies provide deep insights into electronic structure and reactivity, guiding the rational design of novel derivatives with tailored characteristics.[1]

Core Computational Methodologies

-

Density Functional Theory (DFT): DFT is the workhorse for determining optimized molecular geometries and electronic structures, offering an excellent balance of accuracy and computational cost.[1]

-

Time-Dependent DFT (TD-DFT): This extension of DFT is used to simulate electronic absorption and emission spectra, allowing for direct comparison with experimental results and validation of the computational model.[6]

Protocol: In Silico Property Prediction

-

Structure Building: Construct the 3D model of the proposed 2,1,3-benzoxadiazole derivative.

-

Geometry Optimization: Perform a ground-state geometry optimization using DFT. A common and effective method is the B3LYP hybrid functional with a 6-311++G(d,p) basis set.[1][11]

-

Electronic Property Calculation: From the optimized geometry, calculate key electronic properties such as HOMO/LUMO energies.

-

Excited State Calculation: Use TD-DFT to calculate the energies of excited states to predict UV-Vis absorption and emission spectra.

-

Analysis & Iteration: Compare the predicted properties with desired target values. If necessary, modify the molecular structure and repeat the process to design derivatives with optimized characteristics before committing to laboratory synthesis.

Key Applications in Drug Discovery and Materials Science

The structural and electronic properties of 2,1,3-benzoxadiazole derivatives make them highly valuable in diverse scientific fields.

Medicinal Chemistry & Chemical Biology

-

Antitubercular Agents: A significant breakthrough has been the identification of benzoxa-[4][5][6]-diazole substituted amino acid hydrazides as potent and selective inhibitors of Mycobacterium tuberculosis (Mtb).[2] The modular synthesis of these compounds allows for systematic modification at three distinct sites (the hydrazine, amino acid, and benzodiazole core), enabling fine-tuning of antibacterial activity and cytotoxicity.[2]

-

Fluorescent Probes: The inherent fluorescence of the scaffold is widely exploited. Nitrobenzoxadiazole (NBD) derivatives, in particular, are used as fluorescent tags to study cellular metabolism and label specific biological targets.[11] For example, a derivative of 2-phenylindole-3-acetamide incorporating the 7-nitro-2,1,3-benzoxadiazol-4-yl moiety was developed as a fluorescent probe for the peripheral-type benzodiazepine receptor, enabling visualization of the receptor in mitochondria.[12]

Materials Science

-

Luminescent Liquid Crystals: By attaching elongated donor units to the benzoxadiazole core, researchers have created novel luminescent liquid crystals.[7][10] These materials exhibit intense photoluminescence in both solution and solid-state films, with emission in the yellow region of the spectrum and superior fluorescence quantum yields compared to BTD analogs.[7][10]

-

Organic Electronics: The well-defined donor-acceptor structure and good thermal stability of these derivatives make them promising candidates for use in organic electronic devices, such as organic light-emitting diodes (OLEDs) and solar cells.[1][13]

Conclusion and Future Outlook

The 2,1,3-benzoxadiazole scaffold is a privileged structure that continues to yield novel compounds with remarkable properties. Its synthetic tractability, coupled with highly tunable photophysical and electronic characteristics, ensures its continued relevance. The synergy between synthetic chemistry, advanced spectroscopy, and computational modeling has dramatically accelerated the discovery process.

Future research will likely focus on several key areas:

-

Precision Medicine: Designing derivatives with high selectivity for specific biological targets (e.g., enzymes or receptors) for use as next-generation therapeutics or diagnostic agents.

-

Advanced Probes: Developing new fluorescent probes with enhanced properties, such as sensitivity to specific ions or microenvironments within a cell.

-

Functional Materials: Exploring the full potential of these derivatives in organic electronics by optimizing their charge transport properties and device performance.

The foundation laid by existing research provides a robust platform for innovation. For the dedicated researcher, the 2,1,3-benzoxadiazole core offers a world of possibilities waiting to be unlocked.

References

-

Frizon, T. E. A., et al. (2020). Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study. Frontiers in Chemistry, 8, 360. [Link]

-

Frizon, T. E. A., et al. (2020). Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study. Frontiers in Chemistry. [Link]

-

Frizon, T. E. A., et al. (2020). Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores-Combined Experimental, Optical, Electro, and Theoretical Study. PubMed. [Link]

-

Frizon, T. E. A., et al. (2020). Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study. ResearchGate. [Link]

-

Cox, J. A. G., et al. (2019). Identification of Novel Benzoxa-[4][5][6]-diazole Substituted Amino Acid Hydrazides as Potential Anti-Tubercular Agents. Molecules, 24(4), 819. [Link]

-

Various Authors. (2025). Bioactive Compounds Containing Benzoxadiazole, Benzothiadiazole, Benzotriazole. ResearchGate. [Link]

-

da Silva, F. N., et al. (2023). Unlocking the potential of 2,1,3-benzoxadiazole-based luminescent liquid crystals. ResearchGate. [Link]

-

Frizon, T. E. A., et al. (2020). Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study. UFOP Institutional Repository. [Link]

-

da Silva, J. C. G., et al. (2021). 2,1,3-Benzothiadiazoles Are Versatile Fluorophore Building Blocks for the Design of Analyte-Sensing Optical Devices. Molecules, 26(11), 3350. [Link]

-

Various Authors. (2020). 2D structures of 2,1,3-benzoxadiazole derivatives. ResearchGate. [Link]

-

da Silva, F. N., et al. (2023). Unlocking the potential of 2,1,3-benzoxadiazole-based luminescent liquid crystals. Taylor & Francis Online. [Link]

-

Vieira, A. A., et al. (2012). 2,1,3-Benzoxadiazole and 2,1,3-benzothiadiazole-based fluorescent compounds: Synthesis, characterization and photophysical/electrochemical properties. ResearchGate. [Link]

-

Lee, M. H., et al. (2024). Recent Advances of Nitrobenzoselenadiazole for Imaging and Therapy. ACS Sensors. [Link]

-

Gawrish, E., et al. (1997). Synthesis and biology of a 7-nitro-2,1,3-benzoxadiazol-4-yl derivative of 2-phenylindole-3-acetamide: a fluorescent probe for the peripheral-type benzodiazepine receptor. Journal of Medicinal Chemistry, 40(16), 2435-9. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Identification of Novel Benzoxa-[2,1,3]-diazole Substituted Amino Acid Hydrazides as Potential Anti-Tubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Frontiers | Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study [frontiersin.org]

- 5. Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores-Combined Experimental, Optical, Electro, and Theoretical Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. tandfonline.com [tandfonline.com]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis and biology of a 7-nitro-2,1,3-benzoxadiazol-4-yl derivative of 2-phenylindole-3-acetamide: a fluorescent probe for the peripheral-type benzodiazepine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. 2,1,3-Benzothiadiazoles Are Versatile Fluorophore Building Blocks for the Design of Analyte-Sensing Optical Devices [mdpi.com]

The Chameleon in the Solvent Cage: A Technical Guide to the Photophysical Properties of 2,1,3-Benzoxadiazol-4-ylmethanol

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The 2,1,3-benzoxadiazole (benzofurazan) scaffold is a cornerstone in the design of environmentally sensitive fluorescent probes. Its inherent electron-accepting nature and compact, rigid structure make it an ideal platform for developing fluorophores that exhibit significant changes in their photophysical properties in response to their local environment. This technical guide provides an in-depth exploration of the anticipated photophysical properties of a specific derivative, 2,1,3-Benzoxadiazol-4-ylmethanol, in various solvent environments. While direct experimental data for this exact molecule is not extensively available in the current literature, this guide synthesizes information from closely related and well-studied 4-substituted benzoxadiazole analogues to provide a robust predictive framework. We will delve into the synthesis, the principles of solvatochromism, and the expected changes in absorption, emission, quantum yield, and fluorescence lifetime as a function of solvent polarity, hydrogen bonding capability, and polarizability. This guide also provides detailed experimental protocols for the characterization of these properties, empowering researchers to validate these predictions and further explore the potential of this versatile fluorophore.

Introduction: The Allure of the Benzoxadiazole Core

The 2,1,3-benzoxadiazole moiety is a privileged scaffold in the realm of fluorescent probes due to its unique electronic properties. The fusion of a benzene ring with an oxadiazole ring creates an electron-deficient aromatic system that is highly sensitive to electronic perturbations. When a substituent is introduced at the 4-position, it can modulate the electronic distribution within the molecule, leading to interesting and useful photophysical behaviors.

The introduction of a hydroxymethyl group at the 4-position, to form this compound, is expected to create a fluorophore with a nuanced response to its environment. The hydroxyl group can act as both a hydrogen bond donor and acceptor, adding a layer of complexity to its interactions with solvent molecules beyond simple dipolar effects. Understanding these interactions is crucial for the rational design of fluorescent sensors and imaging agents for biological systems, where localized environments can vary significantly in terms of polarity and hydrogen-bonding capacity.

Synthesis of this compound: A Proposed Pathway

A potential synthetic pathway is outlined below:

Caption: Proposed synthetic pathway for this compound.

The Heart of the Matter: Solvatochromism and Intramolecular Charge Transfer (ICT)

The solvent-dependent behavior of 2,1,3-benzoxadiazole derivatives, known as solvatochromism, is a direct consequence of a change in the electronic distribution within the molecule upon photoexcitation.[3][4] For many 4-substituted benzoxadiazoles, the benzoxadiazole core acts as an electron acceptor, while the substituent at the 4-position can act as an electron donor.

Upon absorption of a photon, an electron is promoted from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). In molecules with a donor-acceptor architecture, this transition often has significant intramolecular charge transfer (ICT) character. This means that the excited state (S₁) has a different, and typically larger, dipole moment than the ground state (S₀).

The surrounding solvent molecules will reorient themselves to stabilize the new, more polar excited state. This stabilization lowers the energy of the excited state. The extent of this stabilization is dependent on the polarity of the solvent. In highly polar solvents, the stabilization is greater, leading to a larger red-shift (bathochromic shift) in the fluorescence emission spectrum compared to nonpolar solvents. This phenomenon is the basis for the use of such compounds as polarity-sensitive probes.

Predicted Photophysical Properties of this compound in Different Solvents

Based on the extensive literature on 4-substituted 2,1,3-benzoxadiazole and 2,1,3-benzothiadiazole derivatives, we can predict the photophysical properties of this compound.[5][6][7] The hydroxymethyl group is a weak electron-donating group and also has the capacity for hydrogen bonding.

Absorption Spectra

The absorption spectra of benzoxadiazole derivatives are generally less sensitive to solvent polarity than their emission spectra.[1] A slight red-shift in the absorption maximum is expected with increasing solvent polarity, but this effect is typically modest. The primary absorption band will correspond to the π-π* transition with some degree of ICT character.

Emission Spectra and Stokes Shift

A significant positive solvatochromism is anticipated for the fluorescence emission. As the solvent polarity increases, the emission maximum is expected to shift to longer wavelengths (red-shift). This is due to the stabilization of the more polar ICT excited state by the polar solvent molecules.

The Stokes shift , which is the difference in energy (or wavelength) between the absorption and emission maxima, is also expected to increase with solvent polarity. A larger Stokes shift is often desirable for fluorescence applications as it minimizes self-absorption and improves the signal-to-noise ratio.

Fluorescence Quantum Yield (ΦF) and Lifetime (τF)

The fluorescence quantum yield and lifetime are often highly dependent on the solvent environment. For many benzoxadiazole derivatives, the quantum yield decreases in more polar and, particularly, in protic solvents.[5] This is because polar solvents can promote non-radiative decay pathways, such as intersystem crossing or internal conversion, which compete with fluorescence. The ability of the hydroxymethyl group and protic solvents to form hydrogen bonds can further enhance these non-radiative decay processes.

Therefore, we predict that this compound will exhibit a higher fluorescence quantum yield and a longer fluorescence lifetime in nonpolar, aprotic solvents compared to polar, protic solvents like water or alcohols.

Predicted Data Summary

The following table summarizes the predicted photophysical properties of this compound in a range of solvents with varying polarities. These values are extrapolated from data on closely related 4-substituted benzoxadiazoles and serve as a guide for experimental investigation.

| Solvent | Dielectric Constant (ε) | Refractive Index (n) | Predicted λabs (nm) | Predicted λem (nm) | Predicted Stokes Shift (cm⁻¹) | Predicted ΦF | Predicted τF (ns) |

| n-Hexane | 1.88 | 1.375 | ~340-350 | ~420-440 | ~6000-7000 | High (~0.6-0.8) | ~5-7 |

| Toluene | 2.38 | 1.497 | ~345-355 | ~440-460 | ~7000-8000 | High (~0.5-0.7) | ~4-6 |

| Dichloromethane | 8.93 | 1.424 | ~350-360 | ~470-490 | ~8000-9000 | Moderate (~0.3-0.5) | ~2-4 |

| Acetonitrile | 37.5 | 1.344 | ~355-365 | ~500-520 | ~9000-10000 | Low (~0.1-0.3) | ~1-3 |

| Methanol | 32.7 | 1.329 | ~355-365 | ~520-540 | ~10000-11000 | Very Low (<0.1) | <1 |

| Water | 80.1 | 1.333 | ~360-370 | ~540-560 | ~11000-12000 | Very Low (<0.05) | <1 |

Experimental Protocols

To validate the predicted photophysical properties of this compound, the following experimental protocols are recommended.

Sample Preparation

-

Stock Solution: Prepare a concentrated stock solution of the synthesized this compound in a high-purity solvent in which it is readily soluble (e.g., spectroscopic grade dichloromethane or acetonitrile).

-

Working Solutions: Prepare fresh working solutions in the desired solvents by diluting the stock solution. The final concentration should be low enough to avoid inner filter effects (typically an absorbance of < 0.1 at the excitation wavelength).

-

Solvents: Use spectroscopic grade solvents to minimize interference from fluorescent impurities.

UV-Visible Absorption Spectroscopy

-

Instrumentation: Use a dual-beam UV-Visible spectrophotometer.

-

Procedure:

-

Record a baseline spectrum with the cuvette filled with the pure solvent.

-

Record the absorption spectrum of the sample solution from approximately 250 nm to 600 nm.

-

Determine the wavelength of maximum absorption (λabs).

-

Fluorescence Spectroscopy

-

Instrumentation: Use a calibrated spectrofluorometer.

-

Procedure:

-

Record the emission spectrum by exciting the sample at its λabs.

-

Record the excitation spectrum by setting the emission monochromator to the wavelength of maximum emission (λem). The corrected excitation spectrum should be similar to the absorption spectrum.

-

Determine the wavelength of maximum emission (λem).

-

Caption: Workflow for fluorescence spectroscopy measurements.

Fluorescence Quantum Yield (ΦF) Determination (Relative Method)

-

Reference Standard: Choose a well-characterized fluorescence standard with an emission range that overlaps with the sample (e.g., quinine sulfate in 0.1 M H₂SO₄, ΦF = 0.54).

-

Procedure:

-

Measure the integrated fluorescence intensity and the absorbance at the excitation wavelength for both the sample and the reference standard.

-

Ensure the absorbance of both solutions at the excitation wavelength is low and comparable.

-

Calculate the quantum yield using the following equation:

ΦF,sample = ΦF,ref * (Isample / Iref) * (Aref / Asample) * (nsample² / nref²)

where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.

-

Fluorescence Lifetime (τF) Measurement

-

Instrumentation: Use a Time-Correlated Single Photon Counting (TCSPC) system.

-

Procedure:

-

Excite the sample with a pulsed light source (e.g., a picosecond laser diode) at a wavelength close to the sample's λabs.

-

Collect the fluorescence decay profile.

-

Analyze the decay curve by fitting it to a single or multi-exponential decay function to determine the fluorescence lifetime(s).

-

Conclusion and Future Directions

This compound is predicted to be a valuable fluorophore with pronounced solvatochromic properties. Its sensitivity to solvent polarity and hydrogen bonding potential makes it a promising candidate for the development of fluorescent probes for studying microenvironments in chemical and biological systems. The predictive framework and experimental protocols provided in this guide offer a solid foundation for researchers to synthesize, characterize, and ultimately, harness the unique photophysical properties of this intriguing molecule.

Future work should focus on the experimental validation of these predictions. A systematic study of a series of 4-substituted benzoxadiazoles with varying electron-donating and hydrogen-bonding capabilities would provide a more comprehensive understanding of the structure-property relationships in this important class of fluorophores. Such studies will undoubtedly pave the way for the design of next-generation fluorescent probes with tailored properties for a wide range of applications in materials science, analytical chemistry, and biomedical imaging.

References

-

Uchiyama, S., Santa, T., Okiyama, N., Fukushima, T., & Imai, K. (2001). Fluorogenic and fluorescent labeling reagents with a benzofurazan skeleton. Biomedical Chromatography, 15(5), 295-318. [Link][8]

-

Regis, L. G., et al. (2020). Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study. Frontiers in Chemistry, 8, 360. [Link][1][2][9]

-

Bard, J. P., MacNair, A. K., Jamil, T. J., & Covington, H. E. (2025). Preparation and Photophysical Characterization of N-Substituted 7-Nitro-2,1,3-benzoxadiazol-4-amine Derivatives. ACS Omega, 10(42), 50308-50313. [Link][5]

-

Lundgren, R. J., et al. (2022). Photophysical characterization and fluorescence cell imaging applications of 4-N-substituted benzothiadiazoles. RSC Advances, 12(24), 15283-15292. [Link][6][7]

-

Imai, K., et al. (1995). Effects of the substituent groups at the 4- and 7-positions on the fluorescence characteristics of benzofurazan compounds. Journal of the Chemical Society, Perkin Transactions 2, (1), 75-80. [Link][10]

-

Constantinescu, T., et al. (2007). Synthesis and fluorescent properties of new derivatives of 4-amino-7-nitrobenzofurazan. ARKIVOC, 2007(xiii), 87-104. [Link][11]

-

Saha, S. (2002). 4-Amino derivatives of 7-nitro-2,1,3-benzoxadiazole: the effect of the amino moiety on the structure of fluorophores. Acta Crystallographica Section C, 58(Pt 3), o174-o177. [Link][12]

-

Verdoliva, V., Digilio, G., Saviano, M., & De Luca, S. (2020). Thio-conjugation of substituted benzofurazans to peptides: molecular sieves catalyze nucleophilic attack on unsaturated fused rings. Organic & Biomolecular Chemistry, 19(2), 297-304. [Link][13]

-

Mickevičius, V., Vaickelionienė, R. V., & Sapijanskaitė, B. (2009). SYNTHESIS OF SUBSTITUTED 1,3,4-OXADIAZOLE DERIVATIVES. Chemistry of Heterocyclic Compounds, 45(2), 215-220. [Link][14]

-

Tsuchiya, Y., et al. (2002). Photophysical study of 5-substituted benzofurazan compounds as fluorogenic probes. Photochemical & Photobiological Sciences, 1(11), 859-864. [Link][15]

-

A. F. M. M. Rahman, et al. (2018). Synthesis, characterization, aggregation-induced emission, solvatochromism and mechanochromism of fluorinated benzothiadiazole bonded to tetraphenylethenes. RSC Advances, 8(22), 12151-12161. [Link][16]

-

da Silva, F. N., et al. (2024). A Review on Luminescent Benzoselenadiazole Derivatives: Comparison with Benzothiadiazoles, Properties, Applications, and Trends. Chemistry – An Asian Journal, 19(1), e202300904. [Link][17]

-

Karlsson, J., et al. (2024). Tuning the Emission Properties of 2,1,3-Benzothiadiazoles via Regioselective Substitution. Chemistry – A European Journal, 30(29), e202400269. [Link][18]

-

Di Nola, A., et al. (2020). N,N-Dimethyl-4-amino-2,1,3-benzothiadiazole: Synthesis and Luminescent Solvatochromism. Molecules, 25(23), 5727. [Link][3]

-

Frizon, T. E. A., et al. (2012). Photophysical and Electrochemical Properties of π-Extended Molecular 2,1,3-Benzothiadiazoles. The Journal of Organic Chemistry, 77(24), 10975-10982. [Link][19]

-

Adhikari, A., et al. (2020). 2,1,3-Benzothiadiazole dyes conjugated with benzothiazole and benzoxazole: Synthesis, solvatochromism and solid-state properties. Journal of Molecular Liquids, 319, 114277. [Link][20]

-

A. S. Klymchenko. (2017). Solvatochromic and Fluorogenic Dyes as Environment-Sensitive Probes: Design and Biological Applications. Accounts of Chemical Research, 50(3), 466-475. [Link]

-

Li, H., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 9(46), 26846-26866. [Link][21][22]

-

M. A. A. de Melo, et al. (2024). Exploring solvatochromism: a comprehensive analysis of research data of the solvent-solute interactions of 4-nitro-2-cyano-azo benzene-meta toluidine. Journal of the Iranian Chemical Society, 21(1), 1-14. [Link][4]

-

A. S. Klymchenko, et al. (2002). Fluorescence on–off switching mechanism of benzofurazans. Organic & Biomolecular Chemistry, 1(1), 136-141. [Link][23]

-

A. J. Kirby, et al. (1972). A new synthesis of 4H-1,3,4-benzoxadiazines. Journal of the Chemical Society, Perkin Transactions 1, 203-206. [Link][24]

-

Kulikov, A. S., et al. (2000). Synthesis of derivatives of benzofurazan and benzofuroxan based on 1,4-dioxaspiro[6][23]decan-8-one and 4-hydroxycyclohexanone. Russian Chemical Bulletin, 49(8), 1434-1438. [Link][25][26]

-

G. Kavitha, et al. (2015). Solvatochromic fluorescence of 4-alkoxybenzoic acid liquid crystals: Ground and excited state dipole moments of monomer and dimer structures determined by solvatochromic shift methods. Journal of Molecular Liquids, 211, 591-603. [Link][27]

Sources

- 1. Frontiers | Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study [frontiersin.org]

- 2. Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Exploring solvatochromism: a comprehensive analysis of research data of the solvent -solute interactions of 4-nitro-2-cyano-azo benzene-meta toluidine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Preparation and Photophysical Characterization of N‑Substituted 7‑Nitro-2,1,3-benzoxadiazol-4-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Photophysical characterization and fluorescence cell imaging applications of 4-N-substituted benzothiadiazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Photophysical characterization and fluorescence cell imaging applications of 4-N-substituted benzothiadiazoles - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. Fluorogenic and fluorescent labeling reagents with a benzofurazan skeleton - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Effects of the substituent groups at the 4- and 7-positions on the fluorescence characteristics of benzofurazan compounds - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 11. arkat-usa.org [arkat-usa.org]

- 12. 4-Amino derivatives of 7-nitro-2,1,3-benzoxadiazole: the effect of the amino moiety on the structure of fluorophores - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Thio-conjugation of substituted benzofurazans to peptides: molecular sieves catalyze nucleophilic attack on unsaturated fused rings - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D0CY02004D [pubs.rsc.org]

- 14. SYNTHESIS OF SUBSTITUTED 1,3,4-OXADIAZOLE DERIVATIVES | Chemistry of Heterocyclic Compounds [hgs.osi.lv]

- 15. Photophysical study of 5-substituted benzofurazan compounds as fluorogenic probes - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 16. Synthesis, characterization, aggregation-induced emission, solvatochromism and mechanochromism of fluorinated benzothiadiazole bonded to tetraphenylethenes - PMC [pmc.ncbi.nlm.nih.gov]

- 17. A Review on Luminescent Benzoselenadiazole Derivatives: Comparison with Benzothiadiazoles, Properties, Applications, and Trends - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. scienceopen.com [scienceopen.com]

- 22. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 23. Fluorescence on–off switching mechanism of benzofurazans - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 24. A new synthesis of 4H-1,3,4-benzoxadiazines - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 25. Synthesis of derivatives of benzofurazan and benzofuroxan based on 1,4-dioxaspiro[4,5]decan-8-one and 4-hydroxycyclohexanone | Semantic Scholar [semanticscholar.org]

- 26. researchgate.net [researchgate.net]

- 27. researchgate.net [researchgate.net]

Technical Guide: A Methodical Approach to the Determination of the Fluorescence Quantum Yield of 2,1,3-Benzoxadiazol-4-ylmethanol

Preamble: The Significance of Quantum Yield in Fluorophore Characterization

In the landscape of molecular probes and drug development, the fluorescence quantum yield (ΦF) stands as a paramount parameter. It provides a direct measure of a fluorophore's efficiency in converting absorbed photons into emitted light.[1][2] The quantum yield is defined as the ratio of the number of photons emitted to the number of photons absorbed by the molecule.[3][4] A high quantum yield is often a desirable characteristic for fluorescent probes used in high-sensitivity assays and cellular imaging.

The 2,1,3-benzoxadiazole (NBD) scaffold is a cornerstone in the design of environmentally sensitive fluorescent probes due to its small size and favorable photophysical properties.[5][6][7] Consequently, the precise and accurate determination of the quantum yield for its derivatives, such as 2,1,3-Benzoxadiazol-4-ylmethanol, is a critical step in their characterization and application.

This guide provides a comprehensive, field-proven methodology for determining the fluorescence quantum yield of this compound. We will employ the relative method, a robust and widely accepted technique that compares the fluorescence of the test compound to a well-characterized standard.[8][9] This document is designed for researchers and scientists, offering not just a protocol, but the underlying causality for each experimental choice to ensure data integrity and reproducibility.

Foundational Principles: The Relative Quantum Yield Method

The most reliable and accessible method for determining the quantum yield of a fluorescent compound in solution is the comparative method, as detailed by Williams et al.[1] This technique hinges on a simple principle: if a standard and a test sample absorb the same number of photons, the ratio of their integrated fluorescence intensities is directly proportional to the ratio of their quantum yields.[1][8]

The relationship is described by the following equation:

ΦX = ΦST * (IX / IST) * (AST / AX) * (ηX2 / ηST2)

Where:

-

Φ is the fluorescence quantum yield.

-

I is the integrated fluorescence intensity.

-

A is the absorbance at the excitation wavelength.

-

η is the refractive index of the solvent.

-

The subscripts X and ST denote the test sample and the standard, respectively.[1][8][10]

To enhance accuracy and circumvent potential errors from single-point measurements, a more rigorous approach involves measuring absorbance and fluorescence across a range of concentrations. By plotting the integrated fluorescence intensity versus absorbance, a linear relationship should be observed for dilute solutions. The gradient (slope) of this plot is proportional to the quantum yield.[1][11] The equation then becomes:

ΦX = ΦST * (GradX / GradST) * (ηX2 / ηST2)

Where Grad represents the gradient of the plot of integrated fluorescence intensity versus absorbance.[1] This gradient method is the core of our protocol as it inherently validates the experiment's integrity through the linearity of the plotted data.

Experimental Design and Protocol

A meticulously planned experiment is the bedrock of reliable data. This section outlines the critical choices and step-by-step procedures.

Selection of an Appropriate Quantum Yield Standard

Causality: The choice of the reference standard is the most critical decision in this process. An ideal standard should have a precisely known and stable quantum yield and its absorption spectrum should overlap with that of the test compound to allow for excitation at the same wavelength.[10][12][13] This minimizes uncertainties arising from the wavelength-dependent output of the excitation source.

For this compound, which typically absorbs in the UV-to-blue region, Quinine Sulfate is an excellent and widely used standard.[12][14]

-

Recommended Standard: Quinine sulfate in 0.1 M perchloric acid (HClO4).

-

Rationale: Quinine sulfate in 0.1 M HClO4 has a well-established quantum yield of 0.60 and shows negligible temperature dependence up to 45 °C, making it a highly reliable choice.[4][15] While quinine sulfate in sulfuric acid has also been widely used, recent studies have revealed a strong temperature dependence of its quantum yield, which can introduce significant error if not carefully controlled.[15]

Materials and Instrumentation

-

Spectrophotometer: A calibrated UV-Visible spectrophotometer capable of measuring absorbance with high precision.

-

Spectrofluorometer: A research-grade spectrofluorometer equipped with a corrected emission channel to account for wavelength-dependent variations in detector sensitivity.

-

Cuvettes: Matched 10 mm path length quartz cuvettes for both absorbance and fluorescence measurements. Using the same cuvette for the sample and standard is recommended to minimize errors.[8][12]

-

Analytes:

-

This compound (high purity).

-

Quinine sulfate dihydrate (fluorescence standard grade).

-

-

Solvents: Spectroscopy-grade solvents are mandatory. For this protocol, we will use ethanol as the solvent for the test compound and 0.1 M HClO4 for the quinine sulfate standard.

Detailed Experimental Workflow

This protocol is designed as a self-validating system. Adherence to each step is crucial for achieving high-fidelity results.

Step 1: Preparation of Solutions

-

Standard Stock Solution: Prepare a stock solution of quinine sulfate in 0.1 M HClO4 with an absorbance of approximately 0.1 at 350 nm.

-

Sample Stock Solution: Prepare a stock solution of this compound in ethanol with an absorbance of approximately 0.1 at its absorption maximum.

-

Serial Dilutions: From each stock solution, prepare a series of at least five dilutions. The absorbance of these solutions at the chosen excitation wavelength should fall within the range of 0.01 to 0.1.

Causality: Maintaining an absorbance below 0.1 is critical to avoid the inner filter effect, where the sample itself reabsorbs emitted light, leading to an underestimation of the quantum yield.[1][10][16] The series of dilutions allows for the robust gradient analysis method.

Step 2: Absorbance Measurements

-

Set the excitation wavelength for the experiment. This should be a wavelength where both the sample and standard exhibit significant absorbance, ideally near the absorption maximum of the sample. For this system, 350 nm is a suitable choice.

-

Record the absorbance spectrum for each of the prepared solutions (both sample and standard) from approximately 300 nm to 600 nm.

-

For each solution, record the precise absorbance value at the chosen excitation wavelength (350 nm).

Step 3: Fluorescence Emission Measurements

-

Configure the spectrofluorometer. Crucially, the experimental parameters (e.g., excitation wavelength, excitation and emission slit widths) must remain identical for all measurements of both the sample and the standard. [1][8]

-

Excite each solution at 350 nm and record the corrected emission spectrum. The spectral range should be sufficient to capture the entire fluorescence band (e.g., 370 nm to 700 nm).

-

Record a blank spectrum using the pure solvent for both the sample and standard solutions.

Step 4: Data Processing

-

Subtract the respective solvent blank spectrum from each of the sample and standard emission spectra.

-

Integrate the area under each corrected and blank-subtracted emission spectrum. This integrated intensity (I) is a measure of the total number of photons emitted.

Data Analysis, Visualization, and Results

The Gradient Method for Superior Accuracy

-

For both the test sample and the reference standard, create a plot of the integrated fluorescence intensity (y-axis) versus the absorbance at the excitation wavelength (x-axis).

-

Perform a linear regression analysis on each data set. The resulting plot should be linear, and the line should pass through the origin.

-

The slope of this line is the Gradient (Grad) .

Trustworthiness: The linearity of this plot serves as an internal validation of the data quality. A deviation from linearity (R² < 0.99) suggests the presence of experimental artifacts, such as inner filter effects or concentration-dependent quenching, and requires the data to be re-examined.

Quantitative Data Summary

The collected and processed data should be organized systematically.

| Solution | Concentration | Absorbance at 350 nm (A) | Integrated Fluorescence Intensity (I) |

| Standard | Dilution 1 | AST1 | IST1 |

| (Quinine Sulfate) | Dilution 2 | AST2 | IST2 |

| Dilution 3 | AST3 | IST3 | |

| Dilution 4 | AST4 | IST4 | |

| Dilution 5 | AST5 | IST5 | |

| Sample | Dilution 1 | AX1 | IX1 |

| (Benzoxadiazol) | Dilution 2 | AX2 | IX2 |

| Dilution 3 | AX3 | IX3 | |

| Dilution 4 | AX4 | IX4 | |

| Dilution 5 | AX5 | IX5 |

Calculation of Quantum Yield

Using the gradients obtained from the linear regression plots and the known parameters, calculate the quantum yield of this compound.

Calculation Parameters:

-

ηST (0.1 M HClO4): ~1.33 (approximated as water)

-

ηX (Ethanol): 1.36

-

GradST: Slope from the plot for Quinine Sulfate

-

GradX: Slope from the plot for this compound

ΦX = 0.60 * (GradX / GradST) * (1.362 / 1.332)

An error of ±10% in the final reported value is considered normal for this method.[1]

Visualization of the Experimental Workflow

The following diagram illustrates the logical flow of the entire quantum yield determination process.

Caption: Workflow for relative fluorescence quantum yield determination.

Conclusion

The determination of the fluorescence quantum yield is a fundamental component of characterizing any novel fluorophore. By employing the relative method with a well-chosen standard like quinine sulfate and utilizing the robust gradient analysis technique, researchers can obtain reliable and reproducible data for this compound. The causality-driven approach detailed in this guide, from maintaining dilute solutions to ensuring consistent instrument parameters, is designed to instill confidence in the final calculated value. This precise characterization is indispensable for the effective application of NBD derivatives in drug discovery, molecular sensing, and advanced materials science.

References

-

A Guide to Recording Fluorescence Quantum Yields. (n.d.). UCI Department of Chemistry. Retrieved from [Link]

-

Calculate fluorescence quantum yield. (n.d.). FluorTools.com. Retrieved from [Link]

-

Relative Quantum Yield. (n.d.). Edinburgh Instruments. Retrieved from [Link]

-

Quantum Yield of Fluorescence. (2023). Chemistry LibreTexts. Retrieved from [Link]

- Nawara, K., & Waluk, J. (2019). Goodbye to Quinine in Sulfuric Acid Solutions as a Fluorescence Quantum Yield Standard. Analytical Chemistry, 91(8), 5389-5394.

-

Prahl, S. (2017). Quinine sulfate. OMLC. Retrieved from [Link]

-

Povrozin, Y., & Terpetschnig, E. (n.d.). Measurement of Fluorescence Quantum Yields on ISS Instrumentation Using Vinci. ISS. Retrieved from [Link]

-

Quantum yield. (n.d.). Wikipedia. Retrieved from [Link]

-

Prahl, S. (n.d.). Quinine sulfate. OMLC. Retrieved from [Link]

-

Ramesan, S., Vyas, S., & Abid. (n.d.). Determination of Relative Fluorescence Quantum Yield Using the Agilent Cary Eclipse. Agilent Technologies. Retrieved from [Link]

-

Relative Quantum Yield Measurement of a Sample in Solution. (n.d.). Shimadzu. Retrieved from [Link]

- Würth, C., Grabolle, M., Pauli, J., Spieles, M., & Resch-Genger, U. (2013). Relative and absolute determination of fluorescence quantum yields of transparent samples.

-

Quinine. (n.d.). Wikipedia. Retrieved from [Link]

- Velapoldi, R. A., & Tønnesen, H. H. (2004). Corrected Emission Spectra and Quantum Yields for a Series of Fluorescent Compounds in the Visible Spectral Region. Journal of Fluorescence, 14(4), 465-472.

- Lord, S. J., et al. (2021).

- Zhang, Y., et al. (2021).

- Resch-Genger, U., et al. (2020). Fluorescence Quantum Yield Standards for the UV/Visible/NIR: Development, Traceable Characterization, and Certification. Analytical Chemistry, 92(4), 2967-2976.

- Frizon, T. E. A., et al. (2020). Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study. Frontiers in Chemistry, 8, 429.

- Frizon, T. E. A., et al. (2020). Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study. Frontiers in Chemistry, 8, 429. (Link via NIH)

- Frizon, T. E. A., et al. (2020). Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study.

- Frizon, T. E. A., et al. (2020). Supplementary Material: Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study. Frontiers in Chemistry.

- da Silva, F. N., et al. (2023). Unlocking the potential of 2,1,3-benzoxadiazole-based luminescent liquid crystals. Liquid Crystals, 50(11-12), 1545-1557.

- Brouwer, A. M. (2011). Standards for photoluminescence quantum yield measurements in solution (IUPAC Technical Report). Pure and Applied Chemistry, 83(12), 2213-2228.

-

Fluorescence quantum yield standards. (n.d.). BAM Webshop. Retrieved from [Link]

- Nasonova, V. A., et al. (2022). Molecular Environment Effects That Modulate the Photophysical Properties of Novel 1,3-Phosphinoamines Based on 2,1,3-Benzothiadiazole. Molecules, 27(12), 3843.

- Zhang, Y., et al. (2021). Preparation and Photophysical Characterization of N-Substituted 7-Nitro-2,1,3-benzoxadiazol-4-amine Derivatives.

- Zhang, Y., et al. (2021). Preparation and Photophysical Characterization of N-Substituted 7-Nitro-2,1,3-benzoxadiazol-4-amine Derivatives. ACS Omega, 6(42), 28247-28253. (Link via PubMed)

Sources

- 1. chem.uci.edu [chem.uci.edu]

- 2. shimadzu.com [shimadzu.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Quantum yield - Wikipedia [en.wikipedia.org]

- 5. Preparation and Photophysical Characterization of N‑Substituted 7‑Nitro-2,1,3-benzoxadiazol-4-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Preparation and Photophysical Characterization of N‑Substituted 7‑Nitro-2,1,3-benzoxadiazol-4-amine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. edinst.com [edinst.com]

- 9. Making sure you're not a bot! [opus4.kobv.de]

- 10. The fluorescence laboratory. - Calculate fluorescence quantum yield [fluortools.com]

- 11. agilent.com [agilent.com]

- 12. A practical guide to measuring and reporting photophysical data - Dalton Transactions (RSC Publishing) DOI:10.1039/D5DT02095F [pubs.rsc.org]

- 13. publications.iupac.org [publications.iupac.org]

- 14. Quinine - Wikipedia [en.wikipedia.org]

- 15. researchgate.net [researchgate.net]

- 16. iss.com [iss.com]

An In-depth Technical Guide to the Solvatochromic Behavior of 2,1,3-Benzoxadiazole Fluorophores

Introduction: The Allure of Environmentally Sensitive Fluorophores

In the intricate world of molecular science, the ability to visualize and quantify subtle changes in the microenvironment of a system is paramount. It is here that environmentally sensitive fluorophores, such as derivatives of 2,1,3-benzoxadiazole (NBD), emerge as indispensable tools.[1][2][3] These small, versatile molecules possess the remarkable property of altering their photophysical characteristics—most notably their fluorescence emission—in response to the polarity of their immediate surroundings.[4][5][6][7] This phenomenon, known as solvatochromism, provides a powerful, non-invasive window into a diverse range of chemical and biological processes, from monitoring solvent properties in green chemistry to probing the complex lipid environments of cell membranes.[1][8] This guide offers a comprehensive exploration of the solvatochromic behavior of NBD fluorophores, delving into the underlying principles, experimental characterization, and practical applications for researchers, scientists, and drug development professionals.

The Photophysics of 2,1,3-Benzoxadiazole: A Tale of Two States

The solvatochromic properties of NBD derivatives are intrinsically linked to their electronic structure. The NBD core is an electron-deficient aromatic system, which, when coupled with an electron-donating group, creates a molecule with a significant dipole moment.[9] Upon absorption of a photon, the molecule transitions from its ground electronic state (S₀) to an excited state (S₁). This excitation often leads to a redistribution of electron density, resulting in a change in the magnitude and/or direction of the dipole moment.[10] It is this difference in dipole moment between the ground and excited states that forms the basis of their solvatochromic behavior.[11][12]

In a polar solvent, the solvent molecules will arrange themselves around the ground-state dipole of the NBD fluorophore. Following excitation, the fluorophore's dipole moment changes, and the surrounding solvent molecules reorient to stabilize the new, excited-state dipole. This solvent relaxation process lowers the energy of the excited state before fluorescence emission occurs. The extent of this energy reduction, and consequently the color of the emitted light, is dependent on the polarity of the solvent. In highly polar solvents, the stabilization is greater, leading to a larger Stokes shift (the difference between the absorption and emission maxima) and emission at longer wavelengths (a bathochromic or red shift). Conversely, in nonpolar environments, the stabilization is minimal, resulting in emission at shorter wavelengths (a hypsochromic or blue shift).[6][7]

Quantifying Solvatochromism: From Empirical Observations to Quantitative Models

To harness the power of solvatochromism for quantitative analysis, it is essential to establish a relationship between the observed spectral shifts and the properties of the solvent. Several empirical solvent polarity scales and theoretical models have been developed for this purpose.

The Lippert-Mataga Equation: A Model for General Solvent Effects

The Lippert-Mataga equation provides a theoretical framework for understanding the influence of general solvent effects (i.e., dipole-dipole interactions) on the Stokes shift.[11][12][13] It relates the Stokes shift (in wavenumbers, Δν) to the change in dipole moment upon excitation (Δμ) and the orientation polarizability (Δf) of the solvent, which is a function of the solvent's dielectric constant (ε) and refractive index (n).[11][13]

A plot of the Stokes shift against the orientation polarizability for a series of non-protic solvents should yield a straight line, the slope of which is proportional to the square of the change in dipole moment.[14][15] This provides a quantitative measure of the fluorophore's sensitivity to solvent polarity.

The Kamlet-Taft Parameters: Dissecting Specific Solvent-Solute Interactions

While the Lippert-Mataga model is useful for describing general solvent effects, it does not account for specific interactions such as hydrogen bonding. The Kamlet-Taft solvatochromic parameters offer a more comprehensive approach by dissecting solvent polarity into three distinct components:

-

α: The solvent's hydrogen bond donating (HBD) acidity.[16][17][18]

-

β: The solvent's hydrogen bond accepting (HBA) basicity.[16][17][18]

By performing a multi-parameter linear regression of the absorption or emission maxima against these parameters for a range of solvents, one can elucidate the relative contributions of each type of interaction to the observed solvatochromic shift.[19]

Experimental Workflow for Characterizing Solvatochromic Behavior

A robust and self-validating experimental protocol is crucial for accurately characterizing the solvatochromic properties of NBD fluorophores. The following workflow outlines the key steps, from sample preparation to data analysis.

Materials and Instrumentation

-

NBD Fluorophore: High-purity NBD derivative of interest.

-

Solvents: A range of spectroscopic grade solvents with varying polarities (e.g., cyclohexane, toluene, chloroform, tetrahydrofuran, acetone, acetonitrile, dimethyl sulfoxide, ethanol, methanol, water).

-

Spectrophotometer: A UV-Visible spectrophotometer for measuring absorbance spectra.

-

Spectrofluorometer: A fluorescence spectrophotometer for measuring emission spectra.

-

Quartz Cuvettes: High-quality, matched quartz cuvettes for spectroscopic measurements.

Step-by-Step Protocol

-

Stock Solution Preparation:

-

Accurately weigh a small amount of the NBD fluorophore.

-

Dissolve the fluorophore in a suitable, relatively non-volatile solvent (e.g., acetone or DMSO) to prepare a concentrated stock solution (e.g., 1 mM).[20] Ensure complete dissolution.

-

-

Working Solution Preparation:

-

For each solvent to be tested, prepare a dilute working solution of the NBD fluorophore by adding a small aliquot of the stock solution to the solvent in a volumetric flask. The final concentration should be low enough to avoid inner filter effects (typically in the micromolar range, with an absorbance maximum below 0.1).[21]

-

-

Spectroscopic Measurements:

-

Absorption Spectra: For each working solution, record the UV-Visible absorption spectrum over a relevant wavelength range. Determine the wavelength of maximum absorption (λabs).

-

Emission Spectra: For each working solution, record the fluorescence emission spectrum. The excitation wavelength should be set at the λabs determined in the previous step. Determine the wavelength of maximum emission (λem).

-

-

Data Analysis:

-

Tabulate the λabs and λem values for each solvent.

-

Calculate the Stokes shift in wavenumbers (cm⁻¹) for each solvent: Δν = (1/λabs) - (1/λem).

-

For the Lippert-Mataga analysis, calculate the orientation polarizability (Δf) for each solvent using its dielectric constant and refractive index. Plot Δν versus Δf.

-

For the Kamlet-Taft analysis, perform a multiple linear regression of the emission maximum (in wavenumbers) against the α, β, and π* parameters of the solvents.

-

The following diagram illustrates the experimental workflow for characterizing the solvatochromic behavior of an NBD fluorophore.

Caption: Experimental workflow for characterizing solvatochromic behavior.

Applications in Research and Drug Development

The sensitivity of NBD fluorophores to their local environment makes them invaluable probes in a multitude of scientific disciplines.

Probing Membrane Polarity and Dynamics

One of the most prominent applications of NBD fluorophores is in the study of biological membranes.[1] By labeling lipids or cholesterol with an NBD moiety, researchers can investigate the polarity gradient across the lipid bilayer, identify different lipid domains (e.g., liquid-ordered and liquid-disordered phases), and monitor changes in membrane properties in response to various stimuli.[22] The fluorescence lifetime of NBD is also sensitive to the polarity of its surroundings, providing another dimension for analyzing membrane dynamics.[3][22]

Protein Labeling and Conformational Studies

The small size of the NBD group minimizes perturbations to the structure and function of biomolecules, making it an excellent label for proteins.[1] NBD-labeled proteins can be used to study protein folding, conformational changes, and interactions with other molecules. The changes in the fluorescence properties of the NBD probe can report on the local environment of the labeling site, providing insights into the protein's structure and dynamics.

Sensing and Bioimaging

The turn-on fluorescence of many NBD derivatives upon reacting with specific analytes has led to the development of a wide range of fluorescent probes for sensing biologically important molecules such as hydrogen sulfide, thiols, and various enzymes.[2][23][24] These probes are instrumental in cellular imaging and understanding the roles of these analytes in health and disease.

The following diagram illustrates the mechanism of solvatochromism in NBD fluorophores.

Caption: Mechanism of solvatochromism in NBD fluorophores.

Quantitative Data Summary

The following table summarizes typical solvatochromic data for a hypothetical NBD derivative in a range of solvents.

| Solvent | Dielectric Constant (ε) | Refractive Index (n) | λabs (nm) | λem (nm) | Stokes Shift (cm⁻¹) |

| Cyclohexane | 2.02 | 1.427 | 460 | 510 | 2083 |

| Toluene | 2.38 | 1.497 | 465 | 525 | 2315 |

| Chloroform | 4.81 | 1.446 | 470 | 540 | 2548 |

| Tetrahydrofuran | 7.58 | 1.407 | 472 | 550 | 2767 |

| Acetone | 20.7 | 1.359 | 475 | 565 | 3012 |

| Acetonitrile | 37.5 | 1.344 | 478 | 580 | 3237 |

| Methanol | 32.7 | 1.329 | 480 | 595 | 3448 |

| Water | 80.1 | 1.333 | 485 | 610 | 3636 |

Conclusion: A Bright Future for a Small Molecule